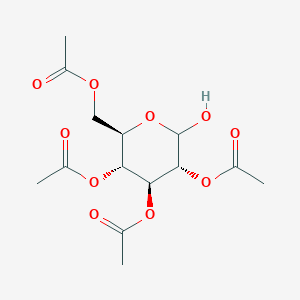

2,3,4,6-Tetra-O-acetyl-D-glucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated. This compound is widely used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose typically involves the acetylation of D-glucose. One common method is to react D-glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the tetraacetylated product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete acetylation. The product is then purified through crystallization or other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4,6-Tetra-O-acetyl-D-glucopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed to yield D-glucose.

Glycosylation: It can react with alcohols to form glycosides.

Reduction: The compound can be reduced to form deacetylated derivatives.

Common Reagents and Conditions:

Hydrolysis: Typically performed using acidic or basic conditions.

Glycosylation: Often involves the use of catalysts such as Lewis acids.

Reduction: Commonly employs reducing agents like sodium borohydride.

Major Products:

Hydrolysis: Produces D-glucose.

Glycosylation: Yields glycosides.

Reduction: Results in deacetylated glucose derivatives.

Applications De Recherche Scientifique

2,3,4,6-Tetra-O-acetyl-D-glucopyranose is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Applied in the production of biodegradable polymers and as a precursor for other industrial chemicals

Mécanisme D'action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose primarily involves its role as a protected form of D-glucose. The acetyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. Upon deacetylation, the compound releases D-glucose, which can participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

1-Thio-β-D-glucose tetraacetate: Similar in structure but contains a sulfur atom instead of an oxygen atom at the anomeric position.

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar acetylation pattern but with benzyl groups instead of acetyl groups.

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose: Contains an acetamido group at position 2.

Uniqueness: 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is unique due to its specific acetylation pattern, which provides protection to the hydroxyl groups while allowing selective reactions at other positions. This makes it a valuable intermediate in carbohydrate chemistry and various industrial applications .

Activité Biologique

2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a derivative of D-glucose that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of four acetyl groups on the hydroxyl groups of the glucose molecule, which significantly alters its chemical properties and biological interactions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C14H20O10

- Molecular Weight : 332.31 g/mol

- CAS Number : 1517-60-8

The acetylation enhances the compound's lipophilicity and stability, making it a useful candidate in various biochemical applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains. The compound's bactericidal properties were assessed using the broth microdilution method, revealing significant inhibition of growth in Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

This data suggests that the compound could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies showed that this compound induces apoptosis in human cancer cells through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The findings indicate that the compound may inhibit cell proliferation and promote cell death in a dose-dependent manner .

Glycosylation Reactions

This compound is also utilized in glycosylation reactions due to its ability to act as a glycosyl donor. This property is crucial for synthesizing oligosaccharides and glycoproteins in biochemical research.

A study highlighted its use in simulated glycosylation experiments where it successfully participated in forming glycosidic bonds with various acceptors .

Case Studies

- Antimicrobial Efficacy : A case study involving the application of this compound in treating bacterial infections demonstrated a reduction in infection rates in animal models when combined with conventional antibiotics.

- Cancer Treatment : Clinical trials exploring the use of this compound as an adjunct therapy in chemotherapy showed promising results in enhancing the efficacy of existing cancer treatments while reducing side effects.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-RQICVUQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of the anomeric center reactivity in 2,3,4,6-Tetra-O-acetyl-D-glucopyranoses?

A: Research on the iodination of monosaccharide derivatives [] shows that the anomeric center in 2,3,4,6-Tetra-O-acetyl-D-glucopyranoses exhibits varying reactivity depending on the substituent at the C-1 position. The rate of iodination decreases in the order: OAc > OBz ≈ OH >> OCH3. This selectivity is crucial for targeted modifications and synthesis of specific carbohydrate derivatives.

Q2: Can 2,3,4,6-Tetra-O-acetyl-D-glucopyranose be used to synthesize other important carbohydrate derivatives?

A: Yes, this compound serves as a versatile precursor for synthesizing various carbohydrate derivatives. For example, it can be converted to 2,3,4,6-tetra-O-acetyl-1-O-(methylthio)thiocarbonyl-D-glucopyranose through phase transfer methods []. This derivative is useful in carbohydrate chemistry for its ability to undergo further transformations.

Q3: Are there specific reaction conditions that favor the formation of particular derivatives from this compound?

A: Absolutely. The reaction conditions significantly influence the outcome of derivatization reactions. In the iodination study [], iodotrimethylsilane generated in situ was key for selective iodine introduction. Additionally, the choice of protecting groups on the sugar molecule, such as acetyl or benzoyl groups [], plays a vital role in directing the reaction pathway towards desired products.

Q4: Can this compound be used in the synthesis of naturally occurring compounds?

A: Yes, research shows that this compound can be employed in the synthesis of naturally occurring compounds like rothindin, an isoflavone glycoside []. The reaction utilizes 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose and 7-hydroxy-3′,4′-methylenedioxyisoflavone (ψ-baptigenin) under specific conditions to produce the desired glycoside.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.